![molecular formula C12H16N2O2 B2434838 1-[(3-Nitrophenyl)methyl]piperidine CAS No. 59507-46-9](/img/structure/B2434838.png)
1-[(3-Nitrophenyl)methyl]piperidine
Overview
Description
1-[(3-Nitrophenyl)methyl]piperidine is a chemical compound that has gained significant attention in various fields of research due to its diverse biological activities and potential applications. It has a molecular weight of 220.27 .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 1-[(3-Nitrophenyl)methyl]piperidine is C12H16N2O2 .Chemical Reactions Analysis
Piperidine is commonly used in chemical degradation reactions, such as the sequencing of DNA in the cleavage of particular modified nucleotides . It’s also commonly used as a base for the deprotection of Fmoc-amino acids used in solid-phase peptide synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[(3-Nitrophenyl)methyl]piperidine include a molecular weight of 220.27 .Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives, such as “1-[(3-Nitrophenyl)methyl]piperidine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The pharmaceutical applications of synthetic and natural piperidines have been extensively studied, and they have been found to be potential drugs .
Drug Designing
Piperidine-containing compounds, including “1-[(3-Nitrophenyl)methyl]piperidine”, are one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread .
Biological Evaluation
The biological evaluation of potential drugs containing the piperidine moiety, such as “1-[(3-Nitrophenyl)methyl]piperidine”, has been a focus of recent scientific advances .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines, like “1-[(3-Nitrophenyl)methyl]piperidine”, is an important task of modern organic chemistry .
Cytotoxic Activity
Some piperidine derivatives have been found to have potent cytotoxic activity. For example, a novel series of piperidine derivatives and related aryl methyl ethers were evaluated against the MCF-7 breast cancer cell line and were found to have potent cytotoxic activity .
Chemical Research
“1-[(3-Nitrophenyl)methyl]piperidine” is used in chemical research and can be obtained from various suppliers .
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a wide range of targets, including receptors and enzymes, and are used in various therapeutic applications .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, often involving binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests a promising future for the development of new drugs based on the piperidine nucleus .
properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-6-4-5-11(9-12)10-13-7-2-1-3-8-13/h4-6,9H,1-3,7-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYVKFIOQOXESJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Nitrophenyl)methyl]piperidine |
Synthesis routes and methods
Procedure details
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